molecular formula C9H16BrNO3S B6271584 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide CAS No. 1016779-71-7

2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide

Cat. No.: B6271584
CAS No.: 1016779-71-7
M. Wt: 298.2
InChI Key:
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Description

2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with the molecular formula C9H16BrNO3S. It is characterized by the presence of a bromine atom, a thiolane ring with dioxo groups, and an amide functional group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the thiolane ring. The initial step may include the cyclization of appropriate precursors to form the thiolane core. Subsequent bromination and amidation reactions are then carried out to introduce the bromine atom and the amide group, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various types of chemical reactions, including:

  • Oxidation: : The thiol group in the compound can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The bromine atom can be reduced to form a corresponding bromide ion.

  • Substitution: : The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of bromide ions.

  • Substitution: : Formation of iodides or fluorides.

Scientific Research Applications

2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It could be investigated for potential therapeutic properties.

  • Industry: : Its unique reactivity makes it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

2-bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can be compared with other similar compounds, such as:

  • 2-bromo-3-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide

  • 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide

These compounds share structural similarities but differ in their functional groups and potential applications

Properties

CAS No.

1016779-71-7

Molecular Formula

C9H16BrNO3S

Molecular Weight

298.2

Purity

95

Origin of Product

United States

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